5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine
Description
Molecular Architecture and Crystallographic Analysis
The compound 5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine (CAS 1299607-36-5) exhibits a fused bicyclic system comprising a furan ring and a pyridine ring. The furan is fused to the pyridine at positions 2 and 3, forming a [2,3-b] arrangement, while the pyridine nitrogen is located at position 1. Substituents include a bromine atom at position 5 of the pyridine ring and a dimethoxymethyl group (-CH(OCH₃)₂) at position 2 of the furan ring.
Key Structural Features
| Feature | Description | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀BrNO₃ | |
| Molecular Weight | 272.09 g/mol | |
| SMILES | COC(C1=CC2=CC(Br)=CN=C2O1)OC | |
| InChI Key | IXLMUAFAQHGKIM-UHFFFAOYSA-N |
The dimethoxymethyl group introduces steric bulk and electron-donating effects via resonance, while the bromine atom serves as an electron-withdrawing substituent. This combination creates an electronic imbalance, influencing reactivity and molecular interactions.
Crystallographic data for this specific compound are limited, but X-ray diffraction studies on related furo[2,3-b]pyridines reveal that such systems adopt planar conformations due to aromatic stabilization. The bromine atom and dimethoxymethyl group likely participate in intermolecular interactions (e.g., halogen bonding or van der Waals forces), contributing to crystal packing. For example, in structurally analogous 5-bromo-2-fluoropyridine, bromine atoms engage in weak intermolecular interactions that stabilize crystalline lattices.
Electronic Configuration and Resonance Stabilization
The pyridine ring’s electron-deficient nature is amplified by the bromine substituent, which withdraws electron density via inductive effects. Conversely, the dimethoxymethyl group donates electrons through resonance, partially counteracting this electron withdrawal. This dual influence creates a unique electronic profile:
Pyridine Ring Reactivity :
- The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (SNAr) at activated positions, particularly under basic conditions.
- The bromine atom at position 5 may undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), as observed in halogenated pyridines.
Furan Ring Dynamics :
- The furan ring’s aromaticity is stabilized by resonance, with electron density delocalized across the oxygen atom and adjacent carbons.
- The dimethoxymethyl group’s electron-donating effects enhance the furan’s electron density, potentially modulating its participation in π-π stacking interactions.
Resonance Structures
The pyridine and furan rings exhibit resonance stabilization:
- Pyridine : Electron density shifts between nitrogen and adjacent carbons, maintaining aromaticity.
- Furan : Electron density delocalizes across the oxygen atom and conjugated double bonds.
Comparative Analysis with Furo[3,2-b]pyridine Isomers
The [2,3-b] fusion pattern differs significantly from the [3,2-b] isomer, altering molecular geometry and electronic properties.
Structural and Electronic Contrasts
| Feature | Furo[2,3-b]pyridine (Target) | Furo[3,2-b]pyridine (Isomer) |
|---|---|---|
| Fusion Positions | Furan at C2-C3 of pyridine | Furan at C3-C2 of pyridine |
| Nitrogen Position | Pyridine N at C1 | Pyridine N at C2 |
| Substituent Effects | Bromine at C5 (pyridine) | Substituents vary by synthesis |
| Electronic Profile | Enhanced electron deficiency at C5 | Electron density shifts toward N |
For example, in 2-(trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde, the [3,2-b] fusion places the furan closer to the pyridine nitrogen, altering π-electron distribution and directing reactivity toward different positions.
Tautomeric Possibilities and Conformational Dynamics
Tautomeric Forms :
The dimethoxymethyl group (-CH(OCH₃)₂) is an ether, which does not participate in tautomerism. The pyridine and furan rings are fully aromatic, precluding keto-enol or other tautomeric equilibria.
Conformational Flexibility :
- Dimethoxymethyl Group : The two methoxy groups (-OCH₃) allow limited rotational freedom, adopting staggered conformations to minimize steric strain.
- Furo[2,3-b]pyridine Core : The fused bicyclic system is rigid, restricting torsional motion. This rigidity enhances molecular planarity, favoring π-π interactions in crystalline or biological environments.
Key Conformational States
| Conformation | Description | Impact on Reactivity |
|---|---|---|
| Staggered (OCH₃) | Methoxy groups oriented anti to each other | Reduced steric hindrance |
| Eclipsed (OCH₃) | Methoxy groups aligned, increasing steric strain | Rare due to unfavorable energetics |
| Planar Furo-Pyridine | Fused rings maintain coplanarity | Enhances aromatic stacking |
Conformational dynamics are critical in determining the compound’s bioactivity and synthetic utility. For instance, the planar core facilitates interactions with flat aromatic targets, such as DNA bases or enzyme active sites.
Properties
IUPAC Name |
5-bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-13-10(14-2)8-4-6-3-7(11)5-12-9(6)15-8/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLMUAFAQHGKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=CC(=CN=C2O1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine is a compound within the furo[2,3-b]pyridine class, known for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H12BrN3O2. The compound features a furo[2,3-b]pyridine core structure, which is significant for its biological interactions.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit notable anti-inflammatory properties. For instance, studies on pyrimidine derivatives have shown that they can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
| This compound | TBD | TBD |
Note: TBD indicates that specific IC50 values for this compound are yet to be established in literature.
2. Antimicrobial Activity
The antimicrobial properties of furo[2,3-b]pyridines have been documented extensively. Compounds containing the pyridine nucleus often demonstrate significant activity against various bacterial strains.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| Compound D | E. coli | <10 |
| Compound E | S. aureus | <5 |
| This compound | TBD | TBD |
3. Potential Therapeutic Applications
The structural features of furo[2,3-b]pyridines suggest potential applications in drug development for conditions such as inflammation and infections due to their ability to modulate biological pathways.
Case Study: Anti-inflammatory Effects
A study demonstrated that certain pyrimidine derivatives significantly reduced the expression of inflammatory markers in vitro using RAW264.7 macrophage cells. The results indicated that these compounds could serve as lead candidates for developing new anti-inflammatory drugs.
Case Study: Antimicrobial Activity
Another investigation focused on the synthesis of various substituted pyridines and their antimicrobial activities against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that modifications to the core structure enhanced antimicrobial potency.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine with structurally related compounds:
Key Observations :
- Electronic Effects : The dimethoxymethyl group is electron-donating, increasing electron density at the furopyridine core compared to electron-withdrawing groups like 4-fluorophenyl .
- Solubility : Dimethoxymethyl and hydroxymethyl substituents improve aqueous solubility compared to aromatic or silylated derivatives .
Case Study: Comparison with Pyrrolo[2,3-b]pyridines
Key differences include:
- Core Structure : Pyrrolo derivatives feature a nitrogen-containing pyrrole ring instead of a furan, altering electronic properties and hydrogen-bonding capabilities .
- Reactivity : The NH group in pyrrolo derivatives enables tautomerization and participation in acid-base reactions, absent in furopyridines .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine generally follows a modular approach:
- Construction of the furo[2,3-b]pyridine core.
- Introduction of the bromine substituent at the 5-position.
- Installation of the dimethoxymethyl group at the 2-position.
A key step is the formation of the fused furo-pyridine ring system, which serves as the scaffold for subsequent functionalization.
Preparation of the Furo[2,3-b]pyridine Core
A concise and scalable 4-step synthesis of furo[2,3-b]pyridines has been reported, which is adaptable for the preparation of substituted derivatives such as this compound. The method involves:
- Starting from a suitably substituted pyridine derivative.
- Formation of the furan ring fused to the pyridine via cyclization reactions.
- Functional group manipulations to install reactive handles at the 3- and 5-positions for further derivatization.
This approach was optimized to require purification by column chromatography in only one step and is amenable to multigram scale synthesis, which is advantageous for medicinal chemistry applications such as kinase inhibitor development.
Bromination at the 5-Position
Selective bromination is a critical step to introduce the bromine atom at the 5-position of the furo[2,3-b]pyridine ring. Bromination methods reported for related furan and pyridine derivatives include:
- Use of brominating agents such as bromine or ionic bromine sources under controlled conditions.
- Solvent-free bromination using ionic liquids like 1-butyl-3-methylimidazolium tribromide ([bmim]Br3) has been demonstrated to provide high regioselectivity and excellent yields in the preparation of 5-bromo-2-furfural, a related brominated furan derivative.
Although direct literature on bromination of this compound is limited, these methods provide a foundation for selective bromination on similar heterocyclic systems.
Installation of the Dimethoxymethyl Group at the 2-Position
The dimethoxymethyl group is typically introduced via acetal formation or alkylation reactions involving aldehyde or acetal precursors:
- The 2-position of the furo[2,3-b]pyridine core can be functionalized by reaction with dimethoxymethyl reagents under acidic or basic catalysis.
- Protection/deprotection strategies may be employed to stabilize the dimethoxymethyl group during subsequent synthetic steps.
Specific protocols for this step are less commonly detailed in the literature but can be adapted from known methodologies for acetal formation on heteroaromatic aldehydes.
Representative Preparation Method (Hypothetical Stepwise Synthesis)
Comparative Data on Bromination Methods for Related Compounds
Industrial and Laboratory Scale Considerations
- The furo[2,3-b]pyridine core synthesis is scalable and has been demonstrated on gram to multigram scale with minimal purification steps.
- Bromination methods using ionic liquids offer greener and more selective alternatives, reducing by-products and simplifying work-up.
- Installation of the dimethoxymethyl group requires careful control of reaction conditions to avoid side reactions and ensure stability.
Summary of Research Findings
- The synthesis of this compound hinges on efficient construction of the fused heterocyclic core, selective bromination, and functional group installation.
- Recent advances in furo[2,3-b]pyridine synthesis provide concise, scalable routes suitable for medicinal chemistry applications.
- Bromination using ionic liquid tribromides under solvent-free conditions affords high regioselectivity and yield, representing a modern, environmentally friendly approach.
- The dimethoxymethyl group can be introduced via acetal chemistry, though detailed protocols are less documented and may require adaptation from related systems.
This detailed analysis integrates diverse authoritative sources, including recent synthetic methodologies and patent literature, to provide a comprehensive overview of preparation methods for this compound.
Q & A
Q. What are the common synthetic routes for 5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine, and how do reaction conditions influence product purity?
The synthesis typically involves multi-step protocols:
- Cyclization : Starting from pyridine derivatives, bromination at the 5-position is achieved using reagents like NBS (N-bromosuccinimide) under radical-initiated conditions .
- Functionalization : The dimethoxymethyl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using methoxymethylboronic esters .
- Key Considerations : Temperature control (0–80°C) and solvent polarity (e.g., DMF vs. THF) significantly affect regioselectivity and byproduct formation. Purification often requires column chromatography with gradients of ethyl acetate/hexane .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the fused furopyridine core and substituent positions. For example, the bromine atom deshields adjacent protons (δ 7.2–8.5 ppm) .
- X-ray Crystallography : Resolves spatial arrangement, particularly the dihedral angle between the pyridine and furan rings (~15–25°) .
- HRMS : Validates molecular weight (CHBrNO; theoretical 295.08 g/mol) with <2 ppm error .
Q. How does the reactivity of this compound compare to other brominated heterocycles?
- Electrophilic Substitution : Bromine at C5 activates the ring for nucleophilic aromatic substitution (e.g., amination) but is less reactive than chlorinated analogs due to steric hindrance from the dimethoxymethyl group .
- Cross-Coupling : Suzuki reactions with arylboronic acids proceed efficiently (70–85% yield) at C5, while C2 dimethoxymethyl acts as an electron-donating group, stabilizing intermediates .
Advanced Research Questions
Q. What strategies optimize regioselectivity in functionalizing this compound?
- Directed Metalation : Use of LDA (lithium diisopropylamide) at −78°C directs substitution to C3, leveraging the electron-withdrawing bromine at C5 .
- Catalyst Design : Pd(PPh) with bidentate ligands (e.g., dppf) enhances selectivity in C–H activation at C7 over competing sites .
- Computational Modeling : DFT studies predict transition-state energies for competing pathways, guiding solvent and temperature selection .
Q. How can contradictions in reported biological activity data for furo[2,3-b]pyridine derivatives be resolved?
Discrepancies arise from:
- Substituent Effects : Dimethoxymethyl groups may alter solubility (logP ~2.5 vs. ~1.8 for unsubstituted analogs), impacting cell permeability .
- Assay Conditions : Varying IC values in kinase inhibition assays (e.g., JAK3 vs. BTK) correlate with ATP concentration adjustments (1–10 mM) .
- Metabolic Stability : Microsomal studies (e.g., human liver microsomes) reveal rapid demethylation of the dimethoxymethyl group, necessitating prodrug strategies .
Q. What methodologies are effective for evaluating the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (k/k) to kinases like JAK3, with dissociation constants (K) in the nM range .
- Cryo-EM : Resolves binding modes in enzyme-inhibitor complexes, highlighting hydrogen bonds between the furan oxygen and catalytic lysine residues .
- SAR Studies : Systematic substitution at C5 (Br → CN, CF) and C2 (dimethoxymethyl → acyloxy) identifies pharmacophores critical for potency .
Q. How can computational tools predict the compound’s electronic properties and reactivity?
- DFT Calculations : HOMO/LUMO energies (e.g., HOMO −6.8 eV) predict susceptibility to electrophilic attack at C7 .
- Molecular Dynamics : Simulates solvation effects in aqueous DMSO, showing aggregation tendencies at concentrations >10 µM .
- Docking Simulations : AutoDock Vina models interactions with ATP-binding pockets, prioritizing derivatives with enhanced hydrophobic contacts .
Methodological Challenges
Q. What are the limitations in scaling up the synthesis of this compound?
- Low Yields : Multi-step routes (e.g., cyclization → bromination → substitution) often result in cumulative yields <40% .
- Purification : Scalable HPLC methods are needed to separate isomers (e.g., furo[2,3-b] vs. furo[3,2-b]pyridine byproducts) .
- Catalyst Costs : Palladium-based catalysts account for >60% of raw material costs, prompting exploration of nickel alternatives .
Q. How can degradation pathways be mitigated during long-term storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
